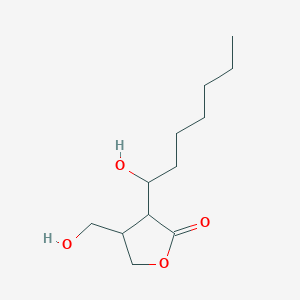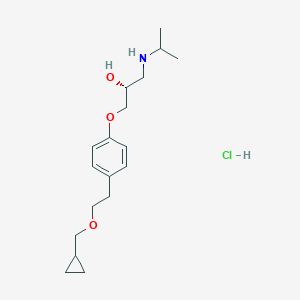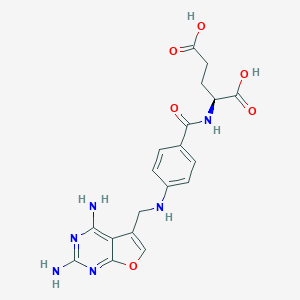
N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid, also known as Folic acid conjugate, is a synthetic compound that has been widely studied for its potential use in cancer therapy. It is a conjugate of folic acid, a vitamin essential for cell growth and development, and a cytotoxic agent that can selectively target cancer cells.
Mecanismo De Acción
The mechanism of action of N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate involves the binding of the conjugate to the folate receptor on cancer cells. The conjugate is then internalized into the cancer cell through receptor-mediated endocytosis. Once inside the cell, the cytotoxic agent is released from the conjugate and can induce cell death by various mechanisms, such as inhibition of DNA synthesis or induction of apoptosis.
Efectos Bioquímicos Y Fisiológicos
N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate has been shown to have potent cytotoxic activity against various types of cancer cells, including breast, ovarian, and lung cancer cells. The conjugate can also induce apoptosis and inhibit cell proliferation in cancer cells. In addition, N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate has been shown to have minimal toxicity to normal cells, indicating its potential as a selective cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate in lab experiments include its selective targeting of cancer cells, its potent cytotoxic activity, and its minimal toxicity to normal cells. However, the limitations of using N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate include the variability in folate receptor expression among different types of cancer cells and the potential development of resistance to the conjugate over time.
Direcciones Futuras
For research on N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate include the optimization of the conjugate for improved efficacy and reduced toxicity, the development of novel linkers for conjugation, the investigation of the mechanisms of resistance to the conjugate, and the exploration of its potential use in combination with other cancer therapies.
In conclusion, N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate is a promising compound for cancer therapy that has been extensively studied for its potential use in targeted chemotherapy. Its selective targeting of cancer cells, potent cytotoxic activity, and minimal toxicity to normal cells make it a promising candidate for further research and development.
Métodos De Síntesis
The synthesis of N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate involves the conjugation of folic acid with a cytotoxic agent, such as methotrexate or doxorubicin, through a linker molecule. The linker molecule is usually a glutamic acid residue, which can be easily conjugated to folic acid and the cytotoxic agent. The resulting conjugate is then purified and characterized for its chemical and biological properties.
Aplicaciones Científicas De Investigación
N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate has been extensively studied for its potential use in cancer therapy. The conjugate can selectively target cancer cells that overexpress the folate receptor, which is commonly found in many types of cancer cells. This targeted delivery of the cytotoxic agent can minimize the side effects of chemotherapy and improve the efficacy of the treatment.
Propiedades
Número CAS |
156595-84-5 |
|---|---|
Nombre del producto |
N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid |
Fórmula molecular |
C19H20N6O6 |
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H20N6O6/c20-15-14-10(8-31-17(14)25-19(21)24-15)7-22-11-3-1-9(2-4-11)16(28)23-12(18(29)30)5-6-13(26)27/h1-4,8,12,22H,5-7H2,(H,23,28)(H,26,27)(H,29,30)(H4,20,21,24,25)/t12-/m0/s1 |
Clave InChI |
ACXZKUHGYNILFP-LBPRGKRZSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=COC3=NC(=NC(=C23)N)N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=COC3=NC(=NC(=C23)N)N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=COC3=NC(=NC(=C23)N)N |
Sinónimos |
DPMABG N-(4-(N-((2,4-diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



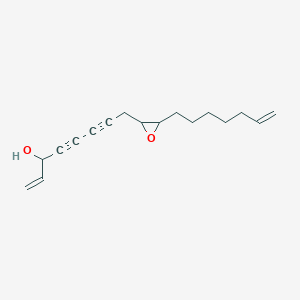
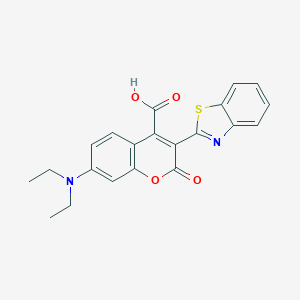
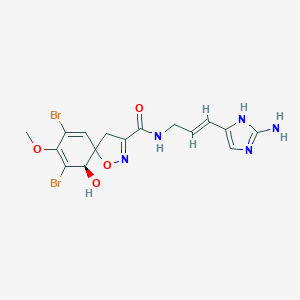
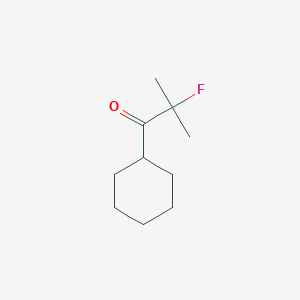
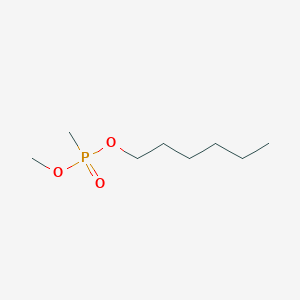
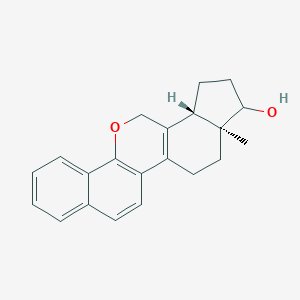
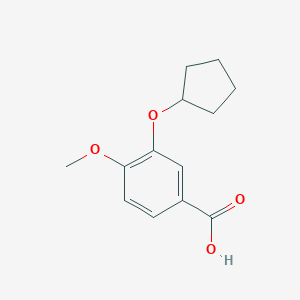
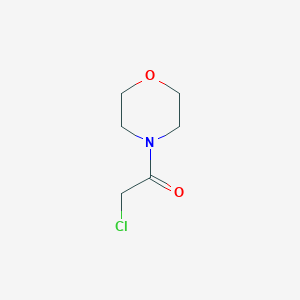
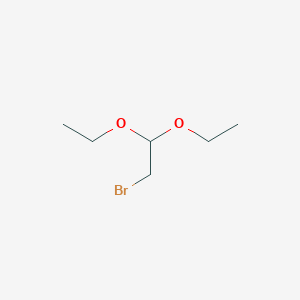
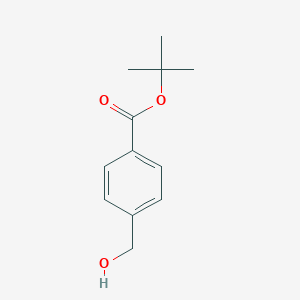
![2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B141683.png)
![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B141690.png)
